7-Methyltryptamine
Overview
Description
7-Methyltryptamine is an organic compound with the chemical formula C11H14N2. It is a derivative of tryptamine, featuring a methyl group at the seventh position of the indole ring. This compound is known for its psychoactive properties and is part of the broader class of tryptamines, which are known to interact with serotonin receptors in the brain .
Mechanism of Action
Target of Action
7-Methyltryptamine, a derivative of tryptamine, is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action . The primary target of this compound is the Serotonin 2a (5-HT2a) receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the pathways related to mood and cognition.
Mode of Action
This compound acts as an agonist at the 5-HT2a receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of 5-HT2a receptors can lead to various physiological responses, including alterations in mood, perception, and cognitive processes .
Biochemical Pathways
The biochemical pathways of this compound are similar to those of other tryptamines. Tryptamines are converted to their active forms via decarboxylation, a process facilitated by the enzyme aromatic amino acid decarboxylase (AADC) . Once activated, this compound can interact with its target receptors and exert its effects.
Pharmacokinetics
It’s known that tryptamines, in general, are metabolized in the liver by various enzymes, including monoamine oxidase (mao) and cytochrome p450 (cyp) enzymes . These enzymes play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of the compound, thereby influencing its bioavailability.
Result of Action
The activation of 5-HT2a receptors by this compound can lead to a variety of effects at the molecular and cellular levels. These effects can include alterations in neuronal firing rates, changes in gene expression, and modulation of intracellular signaling pathways . The exact effects can vary depending on the specific location of the 5-HT2a receptors within the brain and the physiological context in which they are activated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with target receptors . Furthermore, individual factors such as age, health status, and genetic makeup can also influence how this compound is metabolized and how it exerts its effects.
Biochemical Analysis
Biochemical Properties
7-Methyltryptamine, like other tryptamines, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tryptamines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methyltryptamine can be synthesized through various methods. One common approach involves the reaction of propanammonium chloride with dimethylamine. The process typically involves the following steps :
Preparation of Reactants: Propanammonium chloride and dimethylamine are prepared.
Reaction: In an appropriate solvent, propanammonium chloride and dimethylamine are slowly added to the reaction vessel. The temperature and stirring speed are controlled during the reaction.
Product Isolation: After the reaction is completed, the product is isolated using suitable methods.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. One such method includes the use of tetrahydrofuran, trichlorophosphate, ammonium acetate, and lithium aluminium tetrahydride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminium hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Yields compounds like 7-methylindole-3-carboxylic acid.
Reduction: Produces this compound derivatives with reduced functional groups.
Substitution: Results in halogenated or alkylated this compound derivatives.
Scientific Research Applications
7-Methyltryptamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential use in developing antidepressants and other psychoactive drugs.
Industry: Utilized in the production of various chemical compounds and materials.
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): Known for its potent hallucinogenic properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another powerful hallucinogen with a similar structure.
Alpha-Methyltryptamine (AMT): A stimulant and psychoactive compound with effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA).
Uniqueness: 7-Methyltryptamine is unique due to its specific methylation at the seventh position of the indole ring, which influences its interaction with serotonin receptors and its overall psychoactive profile .
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBZKQTWMKXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162841 | |
Record name | 7-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14490-05-2 | |
Record name | 7-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14490-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014490052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14490-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-methyltryptamine?
A1: this compound acts as a competitive antagonist of serotonin. [, ] This means it binds to serotonin receptors, preventing serotonin from binding and exerting its effects.
Q2: Can you provide an example from the research of this compound's antagonistic effect?
A2: In a study on frog taste receptors, this compound inhibited taste afferent responses and blocked the stimulating effect of serotonin, demonstrating its antagonistic properties. []
Q3: How does this compound interact with N-acetylneuraminic acid (NeuNAc)?
A3: Research suggests that this compound can bind to NeuNAc residues, particularly those found on gangliosides and glycoproteins. [] This binding is reversible, saturable, and occurs in a 1:1 fashion. This interaction might be involved in the mechanism of action of this compound in certain cells.
Q4: Were there any other compounds studied alongside this compound in the context of embryonic development?
A4: Yes, researchers investigated the effects of various serotonergic and dopaminergic compounds on the embryonic development of the pond snail Lymnaea stagnalis. [, ] Alongside this compound, they studied compounds like serotonin, D-lysergic acid diethylamide, dopamine, and others, assessing their impact on embryonic development and intracapsular locomotion.
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